2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)
Brand Name: Vulcanchem
CAS No.: 132900-75-5
VCID: VC21323271
InChI: InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3
SMILES: CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C
Molecular Formula: C35H36O10
Molecular Weight: 616.7 g/mol

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)

CAS No.: 132900-75-5

Cat. No.: VC21323271

Molecular Formula: C35H36O10

Molecular Weight: 616.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) - 132900-75-5

Specification

CAS No. 132900-75-5
Molecular Formula C35H36O10
Molecular Weight 616.7 g/mol
IUPAC Name [3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate
Standard InChI InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3
Standard InChI Key NLGINBDFXRCWQW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C
Canonical SMILES CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator